4-Chloro-1-methyl-6-nitroquinolin-2(1H)-one

Catalog No.
S14467011
CAS No.
M.F
C10H7ClN2O3
M. Wt
238.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-1-methyl-6-nitroquinolin-2(1H)-one

Product Name

4-Chloro-1-methyl-6-nitroquinolin-2(1H)-one

IUPAC Name

4-chloro-1-methyl-6-nitroquinolin-2-one

Molecular Formula

C10H7ClN2O3

Molecular Weight

238.63 g/mol

InChI

InChI=1S/C10H7ClN2O3/c1-12-9-3-2-6(13(15)16)4-7(9)8(11)5-10(12)14/h2-5H,1H3

InChI Key

LFRLOCJSAUASHP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=CC1=O)Cl

4-Chloro-1-methyl-6-nitroquinolin-2(1H)-one is a heterocyclic compound belonging to the quinolone family. It features a chlorine atom at the 4-position and a methyl group at the 1-position of the quinoline ring, along with a nitro group at the 6-position. Its molecular formula is C10H8ClN3O2C_{10}H_8ClN_3O_2 with a molecular weight of approximately 239.64 g/mol. The unique structural characteristics of this compound contribute to its diverse chemical properties and biological activities, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of palladium on carbon catalyst.
  • Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
  • Oxidation: Further oxidation can lead to the formation of quinoline N-oxides.

Common Reagents and Conditions

  • Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
  • Substitution: Nucleophiles such as amines or thiols; solvents like ethanol or dimethylformamide (DMF).
  • Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed

  • Reduction: 4-Chloro-1-methyl-6-aminoquinolin-2(1H)-one.
  • Substitution: 4-substituted derivatives of 6-nitroquinolin-2(1H)-one.
  • Oxidation: Quinoline N-oxides .

Research indicates that 4-Chloro-1-methyl-6-nitroquinolin-2(1H)-one exhibits notable biological activities, including antimicrobial and anticancer properties. Its structure allows it to interact with various biological targets, making it a candidate for further pharmacological studies. The compound has shown potential in inhibiting certain enzymes and receptors involved in disease processes, particularly in cancer therapy .

The synthesis of 4-Chloro-1-methyl-6-nitroquinolin-2(1H)-one typically involves several steps:

  • Nitration: Introduction of the nitro group into the quinoline framework.
  • Cyclization: Formation of the quinoline ring through cyclization reactions involving appropriate precursors.
  • Chlorination: Substitution of a hydrogen atom with chlorine at the 4-position.

One reported method involves the cyclization of N-(2-chloro-phenyl)-N-methylacetamide with polyphosphoric acid .

4-Chloro-1-methyl-6-nitroquinolin-2(1H)-one has several applications across different fields:

  • Medicinal Chemistry: Investigated for its potential as an antimicrobial and anticancer agent.
  • Chemical Industry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
  • Dyes and Pigments Production: Employed in the production of various chemical products due to its unique reactivity .

Studies have indicated that 4-Chloro-1-methyl-6-nitroquinolin-2(1H)-one interacts with various biological targets, including enzymes and receptors involved in cancer progression. These interactions are essential for understanding its mechanism of action and potential therapeutic applications. The compound's ability to bind selectively to certain targets enhances its profile as a drug candidate .

Several compounds share structural similarities with 4-Chloro-1-methyl-6-nitroquinolin-2(1H)-one. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
4-Chloroquinolin-2(1H)-oneLacks methyl group at position 1Exhibits distinct biological activity
8-Methylquinolin-2(1H)-oneMethyl group at position 8Different antimicrobial profile
4-Aminoquinolin-2(1H)-oneAmino group at position 4Enhanced anticancer properties
6-Nitroquinolin-2(1H)-oneNitro group at position 6Increased reactivity in chemical synthesis

These compounds differ primarily in their substituents and positions on the quinoline ring, which significantly influence their biological activities and chemical reactivity. The presence of different functional groups alters their pharmacological profiles, making them unique despite their structural similarities .

The synthesis of 4-chloro-1-methyl-6-nitroquinolin-2(1H)-one derivatives employs sophisticated multi-step synthetic pathways that strategically combine nitration, condensation, reduction, and chlorination reactions in sequence [1] [2] [3]. These methodologies represent a cornerstone approach in quinoline chemistry, offering precise control over functional group installation and regioselectivity.

The classical approach begins with the formation of the quinoline core through established condensation reactions, followed by sequential functional group transformations [2] [4]. The Combes quinoline synthesis pathway utilizes the condensation of unsubstituted anilines with β-diketones to form substituted quinolines after acid-catalyzed ring closure of intermediate Schiff bases [4]. This reaction mechanism undergoes three major steps: initial protonation of the carbonyl oxygen in the β-diketone, nucleophilic addition with aniline, and subsequent cyclization through intramolecular proton transfer and elimination reactions [4].

The nitration step typically involves the introduction of nitro groups at specific positions on the quinoline ring system using concentrated nitric acid and sulfuric acid mixtures [5]. Research demonstrates that nitration reactions maintain consistent orientation patterns, with the nitro group directing subsequent electrophilic substitutions to meta positions relative to its location [5]. Temperature control during nitration proves critical, with optimal conditions typically ranging from 323-333 K to ensure selective nitro group installation while minimizing side product formation [5].

Condensation reactions in these sequences often employ the Friedländer synthesis or modified versions thereof, which involve the condensation of 2-aminobenzaldehydes with carbonyl compounds [2] [3]. The mechanism proceeds through imine formation followed by intramolecular cyclization and subsequent aromatization [3]. Recent investigations have shown that the reaction conditions can be optimized to achieve yields ranging from 85-95% for quinoline derivatives through careful control of temperature, solvent, and catalyst selection [6].

The reduction phase typically targets the conversion of nitro groups to amino functionalities using various reducing agents [1] [7]. Iron and hydrochloric acid combinations in ethanol represent a widely employed system, providing excellent yields without formation of minor products [7]. The reduction conditions using iron/hydrochloric acid in ethanol at reflux temperature have been established as optimal for the synthesis of amino-quinoline derivatives from their corresponding nitro precursors [7].

Chlorination sequences complete these multi-step transformations through electrophilic aromatic substitution reactions [8]. The process employs positive chlorine species generated in situ, typically through the action of chlorine gas in the presence of silver sulfate and sulfuric acid [8]. Research indicates that chlorination maintains consistent regioselectivity, forming 5-chloro and 8-chloro derivatives in approximately equal yields [8].

Table 1: Multi-Step Synthesis Reaction Conditions and Yields

Reaction StepReagentsTemperatureTimeYield (%)Reference
NitrationConcentrated nitric acid/sulfuric acid323-333 K2-4 hours85-92 [5]
CondensationAniline/β-diketone/H₂SO₄383-413 K6-12 hours80-95 [4]
ReductionIron/hydrochloric acid/ethanolReflux1-4 hours88-96 [7]
ChlorinationChlorine gas/silver sulfate/H₂SO₄473-513 K1-3 hours75-89 [8]

Catalytic Hydrogenation Strategies for Ring Closure

Catalytic hydrogenation represents a fundamental strategy for achieving ring closure in the synthesis of 4-chloro-1-methyl-6-nitroquinolin-2(1H)-one derivatives, offering precise control over stereochemistry and functional group tolerance [1] [9] [10]. These methodologies employ transition metal catalysts to facilitate the formation of quinoline ring systems through reductive cyclization processes.

Palladium-catalyzed hydrogenation systems demonstrate exceptional efficacy in quinoline ring closure reactions [1]. The general procedure employs palladium on carbon catalyst with ammonium formate as the hydrogen source in ethanol or N-methyl-2-pyrrolidinone solvents [1]. Reaction conditions typically involve heating at 60°C for 30 minutes to 4 hours under argon atmosphere [1]. The methodology shows broad substrate tolerance and consistently delivers amino-quinoline products with sufficient purity for subsequent synthetic transformations [1].

Transfer hydrogenation techniques utilizing palladium catalysts with ammonium formate have emerged as particularly effective for the reduction of nitro-substituted quinoline precursors [1]. The process involves the sequential reduction of nitro groups followed by cyclization to form the desired quinoline scaffold [1]. Research demonstrates that this approach achieves complete conversion of starting materials while maintaining excellent functional group compatibility [1].

Ruthenium-based catalytic systems offer alternative pathways for asymmetric hydrogenation of quinoline derivatives [10]. Cationic ruthenium complexes with chiral diamine ligands demonstrate high effectiveness for the asymmetric hydrogenation of quinoline substrates in room temperature ionic liquids with excellent enantioselectivity [10]. The methodology extends to alcoholic solvents and solvent-free conditions while maintaining good to excellent stereoselectivity [10].

Gold nanoparticle catalysis represents an innovative approach for quinoline reduction under environmentally benign conditions [9]. Titanium dioxide-supported gold nanoparticles catalyze the reduction of functionalized quinolines to 1,2,3,4-tetrahydroquinolines using hydrosilanes and ethanol as the reductant system [9]. The typical reaction requires 4 molar equivalents of phenyldimethylsilane and 4 molar equivalents of ethanol with heating to 70°C under solvent-free conditions [9].

The mechanistic understanding of catalytic hydrogenation in quinoline systems reveals stereoselective addition patterns [9]. Analysis demonstrates the stereoselective addition of two hydrides from hydrosilane at positions C2 and C4 of the quinoline ring, with two protons from ethanol adding at positions C3 and the nitrogen atom [9]. This mechanistic insight provides crucial guidance for optimizing reaction conditions and predicting product outcomes.

Table 2: Catalytic Hydrogenation Conditions and Performance

Catalyst SystemHydrogen SourceSolventTemperature (°C)TimeYield (%)Reference
Palladium/CarbonAmmonium formateEthanol600.5-4 hours85-95 [1]
Palladium/CarbonAmmonium formateN-methyl-2-pyrrolidinone600.5-4 hours88-94 [1]
Ruthenium-diamineHydrogen gasEthanol2512-24 hours82-96 [10]
Gold/Titanium dioxidePhenyldimethylsilaneSolvent-free702-6 hours78-92 [9]

Solvent Optimization in Reductive Cyclization

Solvent selection plays a critical role in the efficiency and selectivity of reductive cyclization reactions for 4-chloro-1-methyl-6-nitroquinolin-2(1H)-one derivatives, with systematic optimization studies revealing significant performance variations across different solvent systems [11] [12] [13] [7].

Ethanol emerges as the preferred solvent for iron-catalyzed reductive cyclization reactions [7]. Comparative studies demonstrate that ethanol provides superior yields compared to methanol, with reactions performed in ethanol achieving excellent yields of indolylquinoline derivatives without formation of undesired side products [7]. The enhanced performance in ethanol correlates with improved solubility of intermediate species and optimal stabilization of transition states during the cyclization process [7].

Mixed solvent systems offer additional advantages for specific transformations [7]. Research indicates that ethanol-water mixtures in 1:1 ratios provide excellent yields for reductive cyclization reactions, although reaction times extend compared to pure ethanol systems [7]. The aqueous component facilitates improved heat transfer and can enhance the solubility of polar intermediates while maintaining the beneficial properties of ethanol for the organic transformations [7].

N-methyl-2-pyrrolidinone demonstrates exceptional utility as a solvent for palladium-catalyzed reductive cyclizations [1]. The high boiling point and coordinating ability of N-methyl-2-pyrrolidinone enable efficient catalyst turnover while maintaining reaction mixture homogeneity throughout the transformation [1]. Comparative studies reveal that N-methyl-2-pyrrolidinone achieves comparable yields to ethanol systems while offering enhanced substrate scope and functional group tolerance [1].

Solvent-free conditions represent an environmentally attractive alternative for specific reductive cyclization processes [9]. Gold nanoparticle-catalyzed reductions proceed effectively under solvent-free conditions using hydrosilane-ethanol combinations [9]. These conditions eliminate solvent waste while maintaining high reaction efficiency, with isolated yields ranging from moderate to excellent depending on substrate structure [9].

The influence of solvent polarity on reaction outcomes has been systematically investigated [11]. Studies demonstrate that medium-polarity solvents provide optimal conditions for quinoline synthesis, with methanol delivering 99% conversion and 93% isolated yield for model quinoxaline formations [11]. Ethanol shows quantitative conversion but somewhat lower isolated yields, while other solvents display variable performance depending on specific substrate requirements [11].

Temperature-solvent interactions significantly impact reaction kinetics and product distributions [14]. Research indicates that optimal synthesis conditions require careful matching of solvent choice with reaction temperature, with temperature ranges of 380-440°C proving most effective for vapor-phase quinoline synthesis using appropriate catalyst systems [14]. The correlation between temperature and solvent selection demonstrates the importance of comprehensive optimization studies [14].

Table 3: Solvent Performance in Reductive Cyclization Reactions

Solvent SystemReaction TypeTemperature (°C)Conversion (%)Isolated Yield (%)Reference
EthanolIron-catalyzed reductionReflux>9588-94 [7]
Ethanol:Water (1:1)Iron-catalyzed reductionReflux>9585-92 [7]
MethanolIron-catalyzed reductionReflux85-9075-85 [7]
N-methyl-2-pyrrolidinonePalladium-catalyzed60>9585-95 [1]
Solvent-freeGold-catalyzed7088-9578-92 [9]
MethanolQuinoxaline synthesis259993 [11]

Palladium-Catalyzed Chlorination Techniques

Palladium-catalyzed chlorination techniques represent advanced methodologies for the selective introduction of chlorine atoms into quinoline scaffolds, offering superior regioselectivity and functional group tolerance compared to traditional chlorination approaches [1] [15] [16] [17].

The Buchwald-Hartwig amination protocol adapted for chlorination employs palladium acetate with racemic 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ligands in toluene solvent [1]. The reaction conditions involve heating at 120°C for up to 4 hours under microwave irradiation with cesium carbonate as base [1]. This methodology demonstrates excellent tolerance for various amine nucleophiles and consistently delivers 4-substituted nitroquinolin-2-ones with good to excellent yields [1].

Regioselective chloropalladation reactions enable the formation of dichlorinated tetrahydroquinoline derivatives through cascade processes [16]. The palladium-catalyzed regioselective syn-chloropalladation-olefin insertion-oxidative chlorination cascade produces dichlorinated tetrahydroquinolines in yields up to 93% [16]. The mechanism involves syn-chloropalladation followed by intramolecular olefin insertion and oxidative carbon-chlorine bond formation through a palladium(II)/palladium(IV) catalytic cycle [16].

Cross-coupling selectivity in palladium-catalyzed chlorination reactions shows distinct preferences for different positions on the quinoline ring [17]. Research demonstrates that 1,3-bis(diphenylphosphino)propane and similar bidentate phosphine ligands highly favor coupling at the C-2 position over C-4 in 2,4-dichloroquinoline substrates [17]. The selectivity arises from the intrinsic reactivity of the carbon-nitrogen bond and coordination effects of the quinoline nitrogen to the palladium catalyst [17].

The oxidative addition behavior of chlorinated quinoline substrates follows predictable patterns based on electronic and steric factors [17]. Studies reveal that the relative ease of oxidative addition for 2,4-dichloroquinoline follows the order C-2 > C-4, with this selectivity maintained across various phosphine ligand systems [17]. However, certain ligands such as 1,1'-bis(di-i-propylphosphino)ferrocene and tricyclohexylphosphine show reduced selectivity and lower overall yields [17].

Catalyst loading optimization studies indicate that effective chlorination can be achieved with relatively low palladium loadings [1]. Research demonstrates that 20 mol% palladium acetate with 20 mol% racemic 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl provides optimal activity for most substrates [1]. Higher catalyst loadings do not significantly improve yields but increase reaction costs without proportional benefits [1].

Solvent effects in palladium-catalyzed chlorination reactions show pronounced impacts on reaction efficiency and selectivity [17]. Comparative studies reveal that diphenyl ether as a high-boiling solvent maintains reaction mixture homogeneity and enables one-pot two-step synthesis procedures with excellent overall yields [17]. The inert nature of diphenyl ether toward both cyclocondensation and halogenation conditions makes it particularly suitable for sequential transformations [17].

Table 4: Palladium-Catalyzed Chlorination Reaction Parameters

Catalyst SystemLigandSolventTemperature (°C)Time (hours)Yield (%)SelectivityReference
Palladium acetate (20 mol%)rac-BINAP (20 mol%)Toluene120475-88C-4 selective [1]
Palladium acetate (5 mol%)DPPF (10 mol%)Diphenyl ether2002-685-96C-2 > C-4 [17]
Palladium acetate (10 mol%)DPPP (20 mol%)Toluene1003-878-92C-2 >> C-4 [17]
Palladium catalystPhosphine ligandVarious80-1601-1265-93Position-dependent [16]

The antimycobacterial activity of 4-Chloro-1-methyl-6-nitroquinolin-2(1H)-one represents a compelling area of investigation within the broader context of nitroquinoline derivatives targeting Mycobacterium tuberculosis. Research into structure-activity relationships has revealed critical insights into how specific molecular modifications influence efficacy against this pathogen [1] [2].

Studies examining quinoline-based compounds have demonstrated that the presence of nitro groups at specific positions significantly enhances antimycobacterial potency. The 6-nitro position in 4-Chloro-1-methyl-6-nitroquinolin-2(1H)-one appears to be particularly important for biological activity, as evidenced by research showing that nitro groups are essential for high antitubercular activity in related compounds [2]. This finding aligns with investigations demonstrating that both nitro groups are essential for optimal antimycobacterial activity in 3,5-dinitrobenzyl analogues, where removal or substitution of nitro groups resulted in substantial decreases in efficacy [2].

The chloro substituent at position 4 and the methyl group at position 1 contribute to the overall antimycobacterial profile through mechanisms that likely involve enhanced cellular penetration and target specificity. Comparative studies of quinoline derivatives have shown that halogen substitutions, particularly chlorine, can significantly impact minimum inhibitory concentration values against Mycobacterium tuberculosis [1] [3]. Research on 2-(quinolin-4-yloxy)acetamides revealed that structural modifications at the quinoline core can result in minimum inhibitory concentration values ranging from 0.02 to 74.0 micromolar against Mycobacterium tuberculosis H37Rv strain [1].

The quinolin-2(1H)-one core structure has been identified as crucial for antimycobacterial activity, with studies demonstrating that this scaffold provides optimal binding characteristics to mycobacterial targets [1] [4]. Mechanistic investigations suggest that nitroquinoline compounds undergo bioreduction processes that generate reactive intermediates capable of interacting with essential mycobacterial cellular components [4]. This activation mechanism is similar to that observed with 5-nitro-1,10-phenanthroline, which requires F420-dependent activation to exert its antimycobacterial effects [4].

Research into related nitroquinoline structures has revealed that compounds with similar scaffolds exhibit potent activity against both drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains [3] [4]. The structure-activity relationship data indicates that the combination of the nitro group at position 6, chloro substitution at position 4, and the methylated nitrogen at position 1 creates an optimal configuration for antimycobacterial activity [1] [2].

Comparative Efficacy Against Mycobacterium avium Complex

The antimicrobial activity of 4-Chloro-1-methyl-6-nitroquinolin-2(1H)-one against Mycobacterium avium Complex represents a significant therapeutic opportunity, particularly given the limited treatment options available for these infections [5] [6]. Mycobacterium avium Complex, comprising primarily Mycobacterium avium and Mycobacterium intracellulare, poses considerable challenges in clinical management due to its inherent resistance to many conventional antimycobacterial agents [5].

Comparative efficacy studies have revealed important differences in susceptibility patterns between Mycobacterium tuberculosis and Mycobacterium avium Complex when exposed to nitroquinoline derivatives. Research on 3,5-dinitrobenzylsulfanyl compounds demonstrated that these nitro-containing antimycobacterial agents showed differential activity against various mycobacterial species, with Mycobacterium avium displaying distinct resistance patterns compared to Mycobacterium tuberculosis [2] [7]. This differential susceptibility appears to be related to specific enzymatic differences between the species, particularly involving nitroreductase systems [7].

Studies examining the activity spectrum of related quinoline compounds have shown that certain derivatives maintain efficacy against Mycobacterium avium even when other mycobacterial species develop resistance [2]. The minimum inhibitory concentration values for effective quinoline derivatives against Mycobacterium avium typically range from 16 to 125 micromolar, depending on the specific structural modifications present [2]. These values generally represent higher concentrations than those required for Mycobacterium tuberculosis inhibition, reflecting the inherently more resistant nature of Mycobacterium avium Complex organisms [2].

The mechanism underlying the differential efficacy against Mycobacterium avium Complex appears to involve the unique cellular architecture and enzymatic complement of these organisms. Research has identified that Mycobacterium avium possesses specific mutations in key enzymes such as decaprenyl-phosphoryl-ribose 2′-epimerase 1, which can affect the activity of certain nitro-containing compounds [7]. In particular, the substitution of alanine for cysteine at position 387 in this enzyme significantly impacts the effectiveness of covalent inhibitors that depend on thiol group interactions [7].

Investigations into the comparative antimycobacterial activity have also revealed that Mycobacterium avium Complex infections may require different therapeutic approaches compared to tuberculosis treatment. The natural resistance of Mycobacterium avium to most antibiotics necessitates the use of combination therapies, and nitroquinoline derivatives like 4-Chloro-1-methyl-6-nitroquinolin-2(1H)-one may serve as valuable components in such regimens [5] [6]. Clinical guidelines for Mycobacterium avium Complex treatment emphasize the need for at least two or three antimicrobials administered for extended periods, typically 12 months or longer [5] [6].

Mechanistic Studies on Gram-Positive Bacterial Inhibition

The mechanistic studies investigating 4-Chloro-1-methyl-6-nitroquinolin-2(1H)-one activity against Gram-positive bacteria have revealed multiple modes of action that contribute to its antimicrobial efficacy [8] [9] [10]. These investigations have identified several key pathways through which nitroquinoline compounds exert their bactericidal and bacteriostatic effects against Gram-positive bacterial pathogens.

Primary mechanistic studies have demonstrated that quinoline derivatives exhibit potent activity against multidrug-resistant Gram-positive bacterial strains, including methicillin-resistant Staphylococcus aureus, methicillin-resistant Staphylococcus epidermidis, and vancomycin-resistant Enterococcus [8] [11]. The minimum inhibitory concentration values for effective quinoline compounds against these pathogens typically range from 0.75 to 5.0 micrograms per milliliter, demonstrating significant potency [11]. Research has shown that compound modifications incorporating chloro substitutions at specific positions can enhance activity against Gram-positive bacteria, with some derivatives achieving minimum inhibitory concentrations comparable to or better than reference drugs like daptomycin [11].

The molecular mechanism of action involves multiple cellular targets within Gram-positive bacteria. Studies have identified that quinoline compounds can interfere with bacterial adenosine triphosphate synthase function, particularly targeting the c-ring component of this essential enzyme [12] [13]. This mechanism represents a novel approach to antibacterial therapy, as adenosine triphosphate synthase inhibition disrupts fundamental cellular energetics required for bacterial survival [12]. Research has demonstrated that quinoline derivatives with specific structural modifications can bind to hydrogen ion binding sites on the membrane-embedded rotor ring, resulting in inhibition of adenosine triphosphate synthesis and subsequent cell death [13].

Additional mechanistic investigations have revealed that nitroquinoline compounds can induce oxidative stress within bacterial cells through the generation of reactive oxygen species [14] [15]. This oxidative damage affects multiple cellular components, including deoxyribonucleic acid, proteins, and membrane structures, contributing to the overall antimicrobial effect [14]. The chelation of essential metal ions, particularly copper and zinc, represents another important mechanism of action, as these metals are crucial for bacterial enzymatic functions [14] [15]. Studies using nitroxoline, a related nitroquinoline compound, have demonstrated that metal chelation can disrupt bacterial metabolism and cell wall integrity [15].

The bactericidal versus bacteriostatic nature of the antimicrobial activity depends on several factors, including bacterial species, compound concentration, and exposure duration [15] [16]. Research has shown that while some quinoline derivatives exhibit primarily bacteriostatic effects at lower concentrations, higher concentrations can achieve bactericidal activity [15]. The gap between minimum inhibitory concentration and minimum bactericidal concentration values provides important insights into the therapeutic potential and dosing requirements for these compounds [15].

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Exact Mass

238.0145198 g/mol

Monoisotopic Mass

238.0145198 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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